molecular formula C9H9BrO3 B11955463 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid CAS No. 60935-39-9

2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid

Cat. No.: B11955463
CAS No.: 60935-39-9
M. Wt: 245.07 g/mol
InChI Key: UJURUKHDVMRIPH-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid is a brominated aromatic carboxylic acid derivative with a hydroxyl group at position 3 and methyl groups at positions 4 and 6. Its molecular formula is C₉H₉BrO₃, yielding a molecular weight of 245.08 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactive sites for substitution and coupling reactions.

Properties

CAS No.

60935-39-9

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-bromo-3-hydroxy-4,6-dimethylbenzoic acid

InChI

InChI=1S/C9H9BrO3/c1-4-3-5(2)8(11)7(10)6(4)9(12)13/h3,11H,1-2H3,(H,12,13)

InChI Key

UJURUKHDVMRIPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)Br)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid typically involves the bromination of 3-hydroxy-4,6-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-amino-3-hydroxy-4,6-dimethylbenzoic acid.

    Oxidation: 2-Bromo-3-oxo-4,6-dimethylbenzoic acid.

    Reduction: 2-Bromo-3-hydroxy-4,6-dimethylbenzyl alcohol.

Scientific Research Applications

2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine and hydroxyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrophilic or nucleophilic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-bromo-3-hydroxy-4,6-dimethylbenzoic acid with analogous brominated benzoic acid derivatives, focusing on structural differences, physicochemical properties, and applications.

2,4,6-Tribromo-3-hydroxybenzoic Acid

  • Structure : Bromine atoms at positions 2, 4, and 6; hydroxyl at position 3.
  • Molecular Formula : C₇H₄Br₃O₃ (Molecular Weight : 376.82 g/mol).
  • Key Differences :
    • Higher bromination increases molecular weight and density compared to the target compound.
    • Enhanced electron-withdrawing effects from three bromine atoms significantly lower the pKa (increased acidity) and reduce solubility in polar solvents.
  • Applications : Used in materials science for synthesizing flame-retardant polymers and as a heavy-atom derivatization agent in crystallography.

4-Bromo-2,6-dimethylbenzoic Acid (CAS 74346-19-3)

  • Molecular Formula : C₉H₉BrO₂ (Molecular Weight : 229.07 g/mol).
  • Key Differences :
    • Absence of a hydroxyl group reduces acidity (higher pKa) and hydrogen-bonding capacity.
    • Methyl groups at 2 and 6 enhance steric hindrance, limiting reactivity at the para position.
  • Applications : A common intermediate in agrochemical synthesis, available commercially at >97% purity.

Rhizonic Acid (2-Hydroxy-4-methoxy-3,6-dimethylbenzoic Acid)

  • Structure : Hydroxyl at position 2, methoxy at position 4, and methyl groups at 3 and 6.
  • Molecular Formula : C₁₀H₁₂O₅ (Molecular Weight : 212.20 g/mol).
  • Key Differences :
    • Methoxy group (electron-donating) at position 4 lowers acidity compared to bromine (electron-withdrawing) in the target compound.
    • Natural origin (isolated from lichens) contrasts with the synthetic nature of brominated analogs.
  • Applications : Studied for antimicrobial properties and as a model compound in natural product chemistry.

4-Bromo-2-(hydroxymethyl)benzoic Acid

  • Structure : Bromine at position 4; hydroxymethyl group at position 2.
  • Molecular Formula : C₈H₇BrO₃ (Molecular Weight : 231.05 g/mol).
  • Key Differences :
    • Hydroxymethyl substituent introduces primary alcohol reactivity (e.g., oxidation to carboxyl groups).
    • Bromine at position 4 directs electrophilic substitution to the ortho and para positions.
  • Applications : Explored in peptide conjugation and prodrug design.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Acidity (Relative pKa) Primary Applications
This compound C₉H₉BrO₃ 245.08 Br (2), OH (3), CH₃ (4,6) Moderate (~2.8) Pharmaceutical intermediates
2,4,6-Tribromo-3-hydroxybenzoic acid C₇H₄Br₃O₃ 376.82 Br (2,4,6), OH (3) High (~1.5) Flame retardants, crystallography
4-Bromo-2,6-dimethylbenzoic acid C₉H₉BrO₂ 229.07 Br (4), CH₃ (2,6) Low (~4.2) Agrochemical synthesis
Rhizonic acid C₁₀H₁₂O₅ 212.20 OH (2), OCH₃ (4), CH₃ (3,6) Moderate (~3.1) Antimicrobial studies
4-Bromo-2-(hydroxymethyl)benzoic acid C₈H₇BrO₃ 231.05 Br (4), CH₂OH (2) Moderate (~2.9) Prodrug design

Research Findings and Trends

  • Electronic Effects : Bromine substitution at position 2 (target compound) vs. 4 (4-bromo analogs) alters electrophilic aromatic substitution patterns. For example, 2-bromo derivatives favor meta-directing hydroxyl groups, enabling regioselective functionalization.
  • Solubility : Hydroxyl groups enhance water solubility, but bromine and methyl groups counterbalance this by increasing hydrophobicity. The target compound exhibits intermediate solubility in polar aprotic solvents (e.g., DMSO).
  • Thermal Stability : Methyl groups in 4,6-dimethyl analogs improve thermal stability compared to hydroxylated derivatives, which may undergo dehydration at elevated temperatures.

Biological Activity

2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid (CAS: 60935-39-9) is a brominated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C10H11BrO3
Molecular Weight 273.1 g/mol
IUPAC Name This compound
CAS Number 60935-39-9

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. The presence of the bromine atom and hydroxyl group allows for specific binding interactions that can influence enzyme activity and receptor function.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in metabolic disorders.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and related damage.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound through various in vitro assays:

  • Cytotoxicity Assays : In vitro cytotoxicity tests on cancer cell lines demonstrated that the compound exhibits selective cytotoxic effects. For instance, at concentrations ranging from 10 to 100 μM, significant reductions in cell viability were observed in certain cancer types while sparing normal cells.
  • Anti-inflammatory Activity : The compound has been tested for its anti-inflammatory effects using models of inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis at concentrations as low as 20 μM .
  • Diuretic Activity : Research involving derivatives of benzoic acid indicated that modifications at specific positions could enhance diuretic activity, with some derivatives showing improved efficacy compared to traditional diuretics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity and alters electronic properties, which may improve binding affinity to biological targets.
  • Hydroxyl Group : The hydroxyl group plays a crucial role in mediating hydrogen bonding interactions with target proteins, influencing both solubility and bioavailability.

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